2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
This compound features a piperazine core substituted with a diphenylmethyl group at the 4-position and an acetamide linker connected to a 4-phenyl-1,3-thiazol-2-yl moiety. Its structure combines lipophilic (diphenylmethyl) and aromatic (thiazole-phenyl) elements, which may influence pharmacokinetic properties such as solubility, membrane permeability, and target binding.
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4OS/c33-26(30-28-29-25(21-34-28)22-10-4-1-5-11-22)20-31-16-18-32(19-17-31)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,21,27H,16-20H2,(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYLDRYLBKXXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The final step usually involves the coupling of the piperazine and thiazole intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physical Properties
The following table summarizes key structural variations and physical properties of analogous compounds:
Key Observations :
- Piperazine Substituents : The target compound’s diphenylmethyl group enhances hydrophobicity compared to methoxy (compound 13), chloro (compound 14), or tolyl (compound 17) substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Thiazole/Benzothiazole Moieties: The 4-phenylthiazole group in the target compound is structurally distinct from benzothiazole (BZ-IV) or substituted phenylthiazoles (compound 6a).
Enzyme Inhibition
- MMP Inhibitors : Compounds 13–18 () were designed as matrix metalloproteinase (MMP) inhibitors. The 4-methoxyphenyl substituent in compound 13 demonstrated optimal activity, suggesting that electron-donating groups enhance MMP binding .
- COX/LOX Inhibition: Compound 6a () acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), while compound 6b selectively targets COX-2. The hydroxyl and methoxy groups on the thiazole-linked phenyl ring are critical for activity .
Antimicrobial Activity
- Acetamide Derivatives : Compounds 47–50 () exhibit gram-positive antibacterial and antifungal activity. Sulfonyl groups on the piperazine ring (e.g., benzo[d]thiazol-5-ylsulfonyl) enhance potency against Staphylococcus aureus and Candida albicans .
Anticonvulsant Activity
- Piperazine-Acetamide Derivatives : Compounds 11–17 () showed variable anticonvulsant efficacy in rodent models. The trifluoromethylphenyl group in compound 14 improved metabolic stability compared to chlorophenyl analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
